4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of piperazine, a compound commonly used in the pharmaceutical industry due to its unique chemical properties. MPB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
The mechanism of action of 4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and a partial agonist of the mu-opioid receptor. This means that it can increase the levels of dopamine in the brain and also activate the opioid system to produce analgesic effects.
Biochemical and Physiological Effects:
4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine and opioid systems, as well as the inhibition of pain. It has also been shown to have some anxiolytic effects, although this has not been extensively studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. Additionally, its ability to modulate the activity of opioid receptors makes it useful for studying the effects of drugs on the opioid system. However, one limitation of using 4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid is its relatively low potency, which can make it difficult to achieve desired effects in some experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid. One area of interest is the development of more potent derivatives of 4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid, which could be used to achieve stronger effects in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of 4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid and its effects on various neurotransmitter systems. Finally, 4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid may have potential therapeutic applications in the treatment of drug addiction and pain management, although more research is needed to explore these possibilities.
Synthesemethoden
The synthesis of 4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid involves several steps, beginning with the reaction of 2-methoxybenzyl chloride with piperazine to form 4-(2-methoxybenzyl)piperazine. This intermediate compound is then reacted with butyric acid anhydride to form 4-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]butanoic acid. The final product is purified using various techniques, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid has been used in a variety of scientific research applications, including studies of neurotransmitter systems, drug addiction, and pain management. It has been shown to have a high affinity for the dopamine transporter, making it useful in studies of the dopamine system. Additionally, 4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid has been used to study the effects of drugs on the opioid system, as it has been shown to modulate the activity of opioid receptors.
Eigenschaften
IUPAC Name |
4-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-21-15-6-3-2-5-14(15)13-18-11-9-17(10-12-18)8-4-7-16(19)20/h2-3,5-6H,4,7-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMJZMLQAZSGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.